Sulfaméthazine sodique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfamethazine sodium salt is a sulfanilamide anti-infective agent. It is commonly used as an antibacterial agent in the treatment of various bacterial infections, such as bronchitis, prostatitis, and urinary tract infections . The compound has a spectrum of antimicrobial action similar to other sulfonamides .

Applications De Recherche Scientifique

Sulfamethazine sodium salt has a wide range of scientific research applications:

Mécanisme D'action

Sulfamethazine sodium salt exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of dihydrofolic acid. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, sulfamethazine sodium salt prevents the formation of dihydrofolic acid, thereby inhibiting bacterial growth . The compound is bacteriostatic in nature .

Safety and Hazards

Orientations Futures

Sulfamethazine Sodium and other sulfonamides are emerging pollutants that are mainly used for the treatment of diseases caused by a variety of bacterial infections . They are widely used in animal husbandry and aquaculture and have attracted widespread research attention . Future research may focus on the environmental impact of these compounds and methods for their removal or degradation .

Analyse Biochimique

Biochemical Properties

Sulfamethazine sodium plays a crucial role in biochemical reactions by inhibiting the enzyme dihydropteroate synthase. This enzyme is involved in the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, sulfamethazine sodium effectively blocks the production of folic acid, leading to the inhibition of bacterial growth .

Cellular Effects

Sulfamethazine sodium affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of nucleotides and amino acids, which are essential for DNA replication and protein synthesis. This disruption leads to the inhibition of cell division and growth. In mammalian cells, sulfamethazine sodium can cause changes in cell signaling pathways and gene expression, particularly those related to immune responses and inflammation .

Molecular Mechanism

The molecular mechanism of action of sulfamethazine sodium involves its binding to the active site of dihydropteroate synthase, preventing the enzyme from catalyzing the formation of dihydrofolic acid. This inhibition is competitive, as sulfamethazine sodium mimics the structure of PABA, the natural substrate of the enzyme. Additionally, sulfamethazine sodium can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sulfamethazine sodium can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term exposure to sulfamethazine sodium in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, as well as alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of sulfamethazine sodium vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth and promotes recovery from infections. At higher doses, sulfamethazine sodium can cause toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. Threshold effects have been observed, where low doses have minimal impact, but higher doses lead to significant adverse effects .

Metabolic Pathways

Sulfamethazine sodium is involved in several metabolic pathways, primarily those related to folic acid synthesis. It interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, which are crucial for the production of tetrahydrofolic acid, a cofactor in the synthesis of nucleotides and amino acids. The inhibition of these enzymes by sulfamethazine sodium leads to a decrease in metabolic flux and alterations in metabolite levels .

Transport and Distribution

Within cells and tissues, sulfamethazine sodium is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters. Once inside the cell, sulfamethazine sodium can bind to proteins and other biomolecules, affecting its localization and accumulation. The compound is also distributed throughout the body, with higher concentrations found in the liver and kidneys .

Subcellular Localization

Sulfamethazine sodium is primarily localized in the cytoplasm of cells, where it exerts its inhibitory effects on dihydropteroate synthase. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, depending on the cell type and the presence of targeting signals or post-translational modifications. The subcellular localization of sulfamethazine sodium can influence its activity and function, as well as its interactions with other biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulfamethazine sodium salt can be synthesized through the reaction of sulfamethazine with sodium hydroxide. The reaction involves the sulfonation of the aromatic amine group in sulfamethazine, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, sulfamethazine sodium salt is produced using high-performance liquid chromatography (HPLC) with ultraviolet detection and electrometric titration with sodium nitrite to assay for sulfamethazine content . The process ensures high purity and consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Sulfamethazine sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted aromatic compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfadiazine: Another sulfonamide with similar antibacterial properties.

Sulfamerazine: A sulfonamide used in combination with sulfamethazine for treating bacterial infections.

Uniqueness

Sulfamethazine sodium salt is unique due to its specific molecular structure, which allows it to effectively compete with PABA and inhibit dihydropteroate synthetase. This makes it a potent antibacterial agent with a broad spectrum of action .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Sulfamethazine sodium can be achieved by the reaction of Sulfadiazine with sodium hydroxide in water.", "Starting Materials": [ "Sulfadiazine", "Sodium hydroxide", "Water" ], "Reaction": [ "Add Sulfadiazine to water", "Add sodium hydroxide to the mixture", "Stir the mixture and heat it to about 80°C", "Continue stirring until the Sulfadiazine is completely dissolved", "Cool the mixture to room temperature", "Filter the solution to remove any insoluble impurities", "Acidify the solution with hydrochloric acid to a pH of 2-3", "Collect the precipitate of Sulfamethazine sodium by filtration", "Wash the precipitate with water to remove any impurities", "Dry the product under vacuum at room temperature" ] } | |

Numéro CAS |

1981-58-4 |

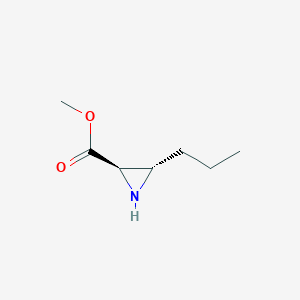

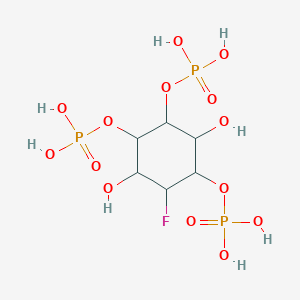

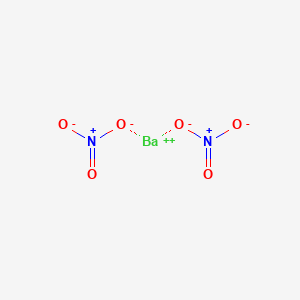

Formule moléculaire |

C12H14N4NaO2S |

Poids moléculaire |

301.32 g/mol |

Nom IUPAC |

sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)azanide |

InChI |

InChI=1S/C12H14N4O2S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16); |

Clé InChI |

MNWVJNSMYXMEIX-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |

SMILES |

CC1=CC(=NC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |

SMILES canonique |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na] |

Autres numéros CAS |

1981-58-4 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)

![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)